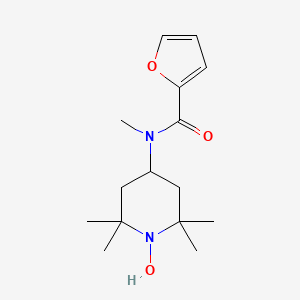![molecular formula C27H24ClNO3 B11509120 12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11509120.png)
12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(6-Chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one: is a complex organic compound characterized by its unique structure, which includes a chlorinated benzodioxin ring and a hexahydro-azatetra-phenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the chlorination of a benzodioxin precursor under controlled conditions to introduce the chlorine atom at the desired position.
Construction of the Hexahydro-azatetra-phenone Core: This step involves the cyclization of appropriate precursors in the presence of catalysts and under specific temperature and pressure conditions to form the hexahydro-azatetra-phenone core.
Coupling Reactions: The final step involves coupling the chlorinated benzodioxin ring with the hexahydro-azatetra-phenone core using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group in the hexahydro-azatetra-phenone core, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidized Derivatives: Various quinones and hydroquinones.
Reduced Derivatives: Alcohols and diols.
Substituted Derivatives: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of the benzodioxin ring and the azatetra-phenone core makes it a candidate for interacting with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one involves its interaction with specific molecular targets. The benzodioxin ring and the azatetra-phenone core can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-nitro-1H-imidazole
- 4-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)butanoic acid
- (6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of 12-(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetra-phen-1-one lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H24ClNO3 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C27H24ClNO3/c1-27(2)11-21-25(22(30)12-27)24(19-10-17(28)9-16-13-31-14-32-26(16)19)23-18-6-4-3-5-15(18)7-8-20(23)29-21/h3-10,24,29H,11-14H2,1-2H3 |
InChI Key |
ABUMMQZPAAXTEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC(=CC6=C5OCOC6)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-cyclopropyl-3-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B11509040.png)

![Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B11509050.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11509052.png)
![8-[2-(Adamantan-1-yloxy)ethyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B11509077.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11509078.png)
![N-(Adamantan-1-ylmethyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazoline-10-carboxamide](/img/structure/B11509084.png)

![N-{4-[(5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11509091.png)
![dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11509092.png)
![2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol](/img/structure/B11509096.png)
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11509099.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B11509116.png)
